molecular formula C27H38O6 B031959 Prednisolone caproate CAS No. 69164-69-8

Prednisolone caproate

Cat. No. B031959
CAS RN: 69164-69-8
M. Wt: 458.6 g/mol
InChI Key: DNSAKUGJOSFARZ-FOMYWIRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of prednisolone derivatives, such as prednisolone caproate, often involves complex chemical processes. An efficient approach to the synthesis of prednisolone from 9α-hydroxy androst-4-ene-3,17-dione via 16α,17α-epoxy-pregn-4,9(11)-diene-21-ol-3,20-dione has been demonstrated, highlighting the intricacies of steroid transformation and modification (Huy et al., 2014). This method underscores the tailored approaches needed to obtain specific steroid derivatives, including this compound.

Molecular Structure Analysis

The molecular structure of prednisolone and its derivatives, including caproate, is critical for understanding their chemical behavior and interaction with biological systems. Spectroscopic methods such as IR, MS, NMR have been employed to study the structure of synthesized prednisolone products, providing detailed insights into their molecular configuration (Huy et al., 2014).

Chemical Reactions and Properties

The chemical properties of prednisolone derivatives are significantly influenced by their molecular structure. For instance, the inclusion interaction between prednisolone and di-O-methyl-β-cyclodextrin has been studied, revealing that non-bond interactions form inclusion complexes, which can affect the solubility and stability of the compound (Shi et al., 2014).

Physical Properties Analysis

The physical properties of prednisolone derivatives, such as melting points and solubility, play a crucial role in their pharmaceutical application. New melting data for polymorphs of prednisolone have been established, providing essential thermodynamic data for understanding the physical behavior of these compounds under various conditions (Corvis et al., 2016).

Scientific Research Applications

  • Cancer Treatment : Prednisolone has been studied for its potential in treating liver cancer. γ-irradiated prednisolone was found to promote apoptosis in liver cancer cells, suggesting its utility as an anticancer agent against liver cancer (Ramadhani et al., 2021).

  • Veterinary Medicine : In dogs, prednisolone monotherapy has shown success as an immunosuppressive modality in treating steroid responsive meningitis-arteritis (Lowrie et al., 2009).

  • Renal Disease Treatment : In a mouse model of aristolochic acid nephropathy, prednisolone was effective in reducing inflammation and interstitial renal fibrosis (Chen et al., 2020).

  • Oncology in Veterinary Practice : Prednisolone treatment in canine cutaneous mast cell tumors resulted in a significant response rate, with changes in pSTAT3 expression and altered KIT expression patterns post-treatment (Teng et al., 2012).

  • Dentistry : Prednisolone has been found to reduce thermal sensitivity and inflammation in teeth restored with Class V silicate cement (Dachi et al., 1964).

  • Obstetrics : Treatment with prednisolone during pregnancy did not cause in utero growth restriction or up-regulation of the offspring's hypothalamic-pituitary-adrenal axis (Miller et al., 2004).

  • Hepatology : Prednisolone treatment showed opposing effects in different models of liver injury in mice (Kwon et al., 2014).

  • Zoology : Exposure to prednisolone in zebrafish resulted in decreased autonomic activity and altered hypothalamic-pituitary-interrenal axis activity (Xin et al., 2020).

  • Pulmonary Medicine : Prednisolone, known for its anti-inflammatory and immunosuppressive effects, is used in treating acute and chronic pulmonary disease but may adversely affect carbohydrate metabolism (Fernandes & McKay, 2021).

  • Pneumology : In community-acquired pneumonia, a week-long treatment with prednisolone did not improve patient outcomes (Snijders et al., 2010).

Mechanism of Action

Target of Action

Prednisolone caproate, like other corticosteroids, primarily targets the glucocorticoid receptors (GRs) in the cytoplasm of target cells . These receptors play a crucial role in the regulation of the body’s immune response and inflammatory processes .

Mode of Action

Upon binding to the glucocorticoid receptors, this compound forms glucocorticoid receptor complexes. These complexes then translocate to the nucleus and interact with DNA to modify gene transcription . This interaction results in the up-regulation of anti-inflammatory proteins and the repression of pro-inflammatory proteins .

Biochemical Pathways

The predominant anti-inflammatory action of prednisolone is mediated by inhibition of prostaglandin synthesis via two actions on the arachidonic acid pathway . Prednisolone inhibits specific transcription factors, AP-1 and NF-kB, involved in the regulation of pro-inflammatory proteins, including inducible cyclo-oxygenase-2 . Additionally, prednisolone increases the synthesis of the anti-inflammatory protein annexin-1, which has an inhibitory effect on phospholipase A2 .

Pharmacokinetics

The pharmacokinetics of this compound are complex. Prednisolone is the active drug moiety while prednisone is both a pro-drug and inactive metabolite of prednisolone . Within the dosage range used in transplantation, prednisolone and prednisone exhibit concentration-dependent non-linear pharmacokinetics when parameters are measured with reference to total drug concentration . Dose dependency disappears when free (unbound) prednisolone is measured .

Result of Action

The molecular and cellular effects of this compound’s action involve cellular and membrane disturbances . Various morphological changes on the bacterial cell surface structure have been observed, revealing the disruption of cell integrity leading to cell death .

Safety and Hazards

Prednisolone can weaken your immune system, making it easier for you to get an infection . Steroids can also worsen an infection you already have, or reactivate an infection you recently had . It is not known whether prednisolone will harm an unborn baby or if it passes into breast milk .

Future Directions

Prednisolone is a corticosteroid that may be used to reduce inflammation and calm down an overactive immune system . It has predominantly glucocorticoid activity, which means it mainly affects our immune response and reduces inflammation . Further studies are required to quantify the effects/mechanisms of steroid-tapering or withdrawal on MPA pharmacokinetics .

Biochemical Analysis

Biochemical Properties

Prednisolone caproate, like other corticosteroids, interacts with various enzymes, proteins, and other biomolecules in the body. Prednisolone, the parent compound of this compound, is known to bind to the glucocorticoid receptor, a type of nuclear receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the transcription of target genes . This interaction plays a crucial role in the anti-inflammatory and immunosuppressive effects of this compound.

Cellular Effects

This compound influences various types of cells and cellular processes. It can suppress virtually every component of the inflammatory process, inhibit the synthesis of interleukins and numerous other proinflammatory cytokines, suppress cell-mediated immunity, reduce complement synthesis, and decrease production and activity of leukocytes . These effects can lead to a reduction in inflammation and immune response, which is beneficial in the treatment of conditions such as allergies, autoimmune disorders, and certain types of cancers .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound, like prednisolone, binds to the glucocorticoid receptor, leading to changes in the transcription of target genes . This can result in a variety of effects, including anti-inflammatory and immunosuppressive effects.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, a study found that the pharmacokinetics and pharmacodynamics of prednisolone, the parent compound of this compound, are time- and dose-dependent . This suggests that the effects of this compound may also vary over time, depending on factors such as dosage and duration of treatment.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, a study found that short-term anti-inflammatory doses of prednisone or prednisolone resulted in behavior changes in dogs, regardless of the starting dosage or regimen . This suggests that the dosage of this compound can influence its effects in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways. Prednisolone, the parent compound of this compound, can be reversibly metabolized to prednisone, which is then metabolized to various other compounds . This suggests that this compound may also be involved in similar metabolic pathways.

Transport and Distribution

This compound is transported and distributed within cells and tissues. A study found that a drug-delivery system using a carrier can transport medications like this compound into the body, shielding it from degradation and ensuring that it reaches its intended site of action .

Subcellular Localization

Given that prednisolone, the parent compound of this compound, binds to the glucocorticoid receptor, a nuclear receptor , it is likely that this compound also localizes to the nucleus upon binding to the receptor. This localization could influence its activity or function, as the receptor-ligand complex can regulate the transcription of target genes .

properties

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38O6/c1-4-5-6-7-23(31)33-16-22(30)27(32)13-11-20-19-9-8-17-14-18(28)10-12-25(17,2)24(19)21(29)15-26(20,27)3/h10,12,14,19-21,24,29,32H,4-9,11,13,15-16H2,1-3H3/t19-,20-,21-,24+,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSAKUGJOSFARZ-FOMYWIRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301024448
Record name 11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301024448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69164-69-8
Record name (11β)-11,17-Dihydroxy-21-[(1-oxohexyl)oxy]pregna-1,4-diene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69164-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prednisolone caproate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069164698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prednisolone caproate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15999
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301024448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-hexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.161
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PREDNISOLONE CAPROATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PA7CJ4RFB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prednisolone caproate
Reactant of Route 2
Reactant of Route 2
Prednisolone caproate
Reactant of Route 3
Reactant of Route 3
Prednisolone caproate
Reactant of Route 4
Reactant of Route 4
Prednisolone caproate
Reactant of Route 5
Reactant of Route 5
Prednisolone caproate
Reactant of Route 6
Prednisolone caproate

Q & A

Q1: What is the impact of rectal administration of prednisolone caproate on its detectability in urine for anti-doping purposes?

A: Rectal administration of this compound, whether via suppository or cream, leads to detectable levels of prednisolone in urine for a significant period. [] While the excretion profile shows individual variations, prednisolone can be detected for at least 30 hours post-administration. [] Importantly, the study found that after suppository administration, prednisolone levels could exceed the World Anti-Doping Agency's (WADA) reporting level of 100 ng/ml for up to 15-21 hours. [] This highlights the importance of considering the route of administration in anti-doping analysis.

Q2: How does the formulation of this compound affect its absorption and subsequent urinary excretion?

A: The study observed that the formulation of this compound significantly influenced its absorption and excretion profile. [] Rectal creams resulted in prednisolone levels consistently below the WADA reporting limit. [] In contrast, suppositories led to higher peak concentrations, exceeding the reporting limit for a longer duration. [] This difference likely stems from variations in absorption rates and bioavailability associated with each formulation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.